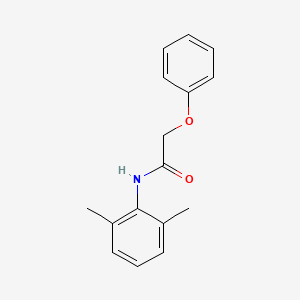

N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Description

Historical Context of N-(2,6-dimethylphenyl)-2-phenoxyacetamide and Related Amide Chemistry

Amides are a cornerstone of organic and medicinal chemistry due to their unique electronic and physical properties, which arise from the conjugation between the nitrogen lone pair electrons and the carbonyl group. researchgate.net This characteristic makes the amide moiety a crucial component of many biologically important compounds. researchgate.net The study of acetanilides, a class of amides, has been a fertile ground for investigating how substitutions on both the aromatic ring and the side chain affect their solid-state geometry and, by extension, their chemical behavior. researchgate.net

While a specific historical timeline for the first synthesis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide is not extensively documented in readily available literature, the development of related compounds provides a clear context. The synthesis and characterization of structurally similar molecules, such as N-(2,6-dimethylphenyl)acetamide, have been a subject of research for some time. researchgate.net These studies often focus on their synthesis, purification, and detailed structural analysis using techniques like X-ray crystallography to understand their molecular arrangement in the solid state. researchgate.net The synthesis of various derivatives often starts from precursors like 2-chloro-N-(2,6-dimethylphenyl)acetamide, which serves as a building block for more complex structures. google.com

Significance of N-(2,6-dimethylphenyl)-2-phenoxyacetamide as a Research Scaffold

In chemical research, a "scaffold" refers to a core molecular structure that can be systematically modified to generate a library of new compounds with diverse properties. N-(2,6-dimethylphenyl)-2-phenoxyacetamide is a prime example of such a scaffold due to its modular nature. The N-(2,6-dimethylphenyl)acetamide core is a key structural element in a variety of research areas.

For instance, arylacetamide-based compounds have garnered increasing attention for their significant pharmacological activities. nih.gov Derivatives of this scaffold have been explored for their potential as inhibitors of the BCR-ABL1 kinase, a critical target in the treatment of chronic myeloid leukemia. nih.gov The ability to modify both the N-phenyl ring and the side chain allows for the fine-tuning of the molecule's properties.

The versatility of this scaffold is further demonstrated by the synthesis of derivatives with different functional groups. For example, replacing the phenoxy group with a 2-thienyl moiety has led to the investigation of compounds with anti-mycobacterial activity. nih.gov Similarly, the introduction of a pyrrolidinone ring in place of the phenoxy group has resulted in compounds like Nefiracetam (DM-9384), which has been studied for its cognitive-enhancing effects. researchgate.netnih.gov The adaptability of the N-(2,6-dimethylphenyl)acetamide framework thus makes it a valuable tool for discovering new lead compounds in drug development and other areas of chemical biology.

Scope and Objectives of Research on N-(2,6-dimethylphenyl)-2-phenoxyacetamide

The research centered around N-(2,6-dimethylphenyl)-2-phenoxyacetamide and its analogs is broad and encompasses several key objectives:

Synthesis of Novel Derivatives: A primary goal is the creation of new molecules based on this scaffold. This includes developing efficient and scalable synthetic methods, such as the preparation of ranolazine (B828) intermediate N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide. google.com The synthesis of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives for screening as potential BCR-ABL1 inhibitors is another example of this objective. nih.gov

Structural and Physicochemical Characterization: A significant focus of the research is to understand the three-dimensional structure of these molecules and their solid-state properties. X-ray crystallography is a key technique used to determine the precise arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.govnih.govresearchgate.net This information is crucial for understanding the structure-activity relationships of these compounds.

Exploration of Biological and Pharmacological Activities: A major driver of research on this scaffold is the potential for discovering new therapeutic agents. Studies have investigated the cytotoxic activity of phenoxyacetamide derivatives against cancer cell lines like HepG2. mdpi.com Other research has focused on the potential of related compounds to act as enzyme inhibitors or to possess antimicrobial properties. nih.govnih.gov

Investigation of Material Properties: Beyond biological applications, related amide structures are also being explored for their potential in materials science. The electronic properties of some aniline-based amides are being investigated for their nonlinear optical (NLO) properties, which could have applications in imaging technologies and optical computing.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXAZQNHSFZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354082 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-29-8 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-DIMETHYL-PHENYL)-2-PHENOXY-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,6 Dimethylphenyl 2 Phenoxyacetamide and Its Analogues

Classical Synthetic Routes to N-(2,6-dimethylphenyl)-2-phenoxyacetamide Core

The fundamental structure of N-(2,6-dimethylphenyl)-2-phenoxyacetamide is typically assembled through well-established reactions that form its core amide and ether linkages. These classical methods are reliable and are often based on two primary strategies: nucleophilic substitution and condensation reactions.

Nucleophilic substitution is a cornerstone in the synthesis of the N-(2,6-dimethylphenyl)-2-phenoxyacetamide core. A common and efficient pathway involves a two-step sequence starting from 2,6-dimethylaniline (B139824).

First, 2,6-dimethylaniline is acylated using chloroacetyl chloride, often in the presence of a mild base or in a solvent like glacial acetic acid, to produce the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.gov This intermediate is a versatile precursor for introducing the phenoxy group.

The second step is a nucleophilic substitution where the chlorine atom on the acetamide (B32628) intermediate is displaced by a phenoxide nucleophile. This reaction, analogous to a Williamson ether synthesis, is typically performed by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with phenol (B47542) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The chemical reactivity of N-aryl 2-chloroacetamides is largely due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net

An alternative substitution approach involves reacting an amine with the pre-formed phenoxyacetyl chloride. This method directly forms the desired amide bond in a single, efficient step.

For the synthesis of analogues, this nucleophilic substitution strategy is widely employed. For instance, in the preparation of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, piperazine (B1678402) is reacted with N-chloroacetyl-2,6-xylidine (another name for 2-chloro-N-(2,6-dimethylphenyl)acetamide) in an aqueous solvent. google.com This highlights the utility of the chloroacetamide intermediate in reacting with various nitrogen, oxygen, or sulfur-based nucleophiles to create a library of derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution for Acetamide Synthesis

| Starting Material 1 | Starting Material 2 | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 2,6-Dimethylaniline | Chloroacetyl chloride | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Glacial acetic acid, sodium acetate | nih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Phenol | N-(2,6-dimethylphenyl)-2-phenoxyacetamide | K2CO3, Acetone or DMF | researchgate.net |

| 2,6-Dimethylaniline | Phenoxyacetyl chloride | N-(2,6-dimethylphenyl)-2-phenoxyacetamide | Base (e.g., Triethylamine), THF | nih.gov |

| N-chloroacetyl-2,6-xylidine | Piperazine | N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | Aqueous HCl, ~80°C | google.com |

Condensation reactions provide a direct route to form the amide bond of N-(2,6-dimethylphenyl)-2-phenoxyacetamide by coupling phenoxyacetic acid with 2,6-dimethylaniline. This method avoids the use of halogenated intermediates. The reaction typically requires the activation of the carboxylic acid group to facilitate the attack by the amine.

Commonly used coupling agents for this transformation include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC). archivepp.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Alternatively, the condensation can be achieved thermally by heating the carboxylic acid and amine together, often at temperatures between 130°C and 160°C, which drives the reaction by removing water. googleapis.com A novel approach involves the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines, which proceeds cleanly by mixing the components in a polar solvent with gentle heating, producing only volatile byproducts. nih.gov While not directly applied to the title compound, this illustrates a catalyst-free condensation strategy. The Schotten-Baumann reaction, which involves reacting an acid chloride with an amine in the presence of a base, is another classic condensation method used for synthesizing related N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org

Novel and Green Synthetic Approaches for N-(2,6-dimethylphenyl)-2-phenoxyacetamide Derivatives

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing acetamide derivatives. archivepp.com These novel approaches aim to reduce solvent waste, minimize the use of hazardous reagents, and improve reaction efficiency through catalysis.

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free synthesis, often conducted by heating a mixture of reactants, can lead to higher efficiency and easier product purification. cmu.edu For example, a reported green technique for acetamide synthesis involves carrying out the reaction under thermal conditions on a hot plate or in an oil bath without any solvent, using tannic acid as a catalyst. archivepp.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthetic methods in aqueous media are highly sought after. A patented process for producing a derivative, N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, is conducted in an aqueous solvent system, demonstrating the feasibility of water-based synthesis for this class of compounds. google.com The oxidative polymerization of 2,6-dimethylphenol (B121312) to create related poly(phenylene oxide) structures has also been successfully performed in water, showcasing the potential of aqueous media for reactions involving these phenolic precursors. researchgate.net Furthermore, the use of ultrasound in water has been explored for the green synthesis of various heterocyclic compounds, often resulting in high yields and short reaction times. archivepp.comresearchgate.net

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide and its analogues, various catalytic systems can be employed.

In nucleophilic substitution reactions, phase-transfer catalysts can be used to facilitate the reaction between the water-soluble nucleophile and the organic-soluble chloroacetamide intermediate. For condensation reactions, acid or base catalysis is common. A recent study reported the use of a sulfonated covalent organic framework (COF) as a highly efficient solid acid catalyst for related chemical conversions, highlighting the potential of heterogeneous catalysts that can be easily recovered and recycled. scispace.com

Metal-based catalysts are also utilized. Copper catalysts, for instance, have been used in the synthesis of related amide structures. semanticscholar.org A patent describes using a copper salt (CuSO₄·5H₂O) in a reaction to synthesize a phenylacetamide derivative. googleapis.com These catalytic methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to non-catalytic routes.

Design and Synthesis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide Analogues

The design and synthesis of analogues of N-(2,6-dimethylphenyl)-2-phenoxyacetamide are driven by the need to explore structure-activity relationships for various biological targets. Modifications are typically made to the N-aryl (2,6-dimethylphenyl) ring, the phenoxy group, or the central acetamide linker.

The synthesis of these analogues often follows the classical routes previously described. For example, a series of N-(aryl)-2-thiophen-2-ylacetamide derivatives were prepared by reacting various anilines with 2-thienylacetyl chloride in tetrahydrofuran. nih.gov This approach allows for the substitution of the phenoxy group with other aromatic or heteroaromatic moieties.

Another common strategy is to start with the 2-chloro-N-substituted-acetamide intermediate and react it with a diverse set of nucleophiles. nih.gov This has been used to create libraries of compounds where the phenoxy group is replaced by different substituted amines or thiols. ijper.orggoogle.com For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were prepared by reacting various 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov Similarly, N-phenyl-2-(phenyl-amino) acetamide derivatives were synthesized via a three-step process based on the Schotten-Baumann reaction, allowing for variation in both N-phenyl rings. ijper.org

The following table presents examples of synthesized analogues, showcasing the structural diversity that can be achieved.

Table 2: Examples of Synthesized N-(2,6-dimethylphenyl)-2-phenoxyacetamide Analogues and Related Structures

| Compound Name | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide | Condensation | 2,6-Dimethylaniline, 2-Thienylacetyl chloride | nih.gov |

| N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | Nucleophilic Substitution | 2-Chloro-N-(2',6'-dimethylphenyl)acetamide, Methylamine | chemicalbook.com |

| N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide | Nucleophilic Substitution | 2-Chloro-N-(2,6-xylyl)acetamide, Piperazine monohydrochloride | google.com |

| 2-((1H-benzimidazol-2-yl)thio)-N-(2,6-dimethylphenyl)-acetamide | Nucleophilic Substitution | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, 2-Mercaptobenzimidazole | nih.gov |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | Multistep Synthesis | (Starting from substituted anilines and phenoxyacetic acid derivatives) | mdpi.com |

Structural Modifications on the Phenoxy Moiety

Modifications to the phenoxy group of N-(2,6-dimethylphenyl)-2-phenoxyacetamide analogues are commonly achieved through the Williamson ether synthesis. This involves the reaction of a substituted phenol with an N-(2,6-dimethylphenyl)-2-haloacetamide. The general synthetic route starts with the chloroacetylation of 2,6-dimethylaniline to produce 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with a variety of substituted phenols in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone to yield the desired N-(2,6-dimethylphenyl)-2-(substituted phenoxy)acetamide derivatives. rjptonline.orgproquest.com

This methodology allows for the introduction of a wide range of substituents onto the phenoxy ring, including electron-donating and electron-withdrawing groups. For instance, derivatives with halogen, nitro, and methyl groups on the phenoxy ring have been synthesized to investigate their pharmacological potential. nih.gov The presence of halogen-containing substituents on the phenoxy moiety has been noted to enhance certain biological activities. nih.gov

A variety of substituted phenoxy acetamide derivatives have been synthesized to explore their biological activities. The table below summarizes some examples of these structural modifications.

Table 1: Examples of Synthesized N-phenyl-2-(substituted phenoxy)acetamide Analogues

| Compound ID | N-phenyl Moiety | Phenoxy Substituent | Reference |

|---|---|---|---|

| 5ca | p-chlorophenyl | o-tolyloxy | rjptonline.org |

| 5cb | p-chlorophenyl | Naphthalen-1-yloxy | rjptonline.org |

| 5cc | p-chlorophenyl | p-nitrophenoxy | rjptonline.org |

| Not specified | 1-phenylethyl | Halogen-substituted | nih.gov |

Structural Modifications on the Dimethylphenyl Ring

The synthesis of analogues with variations on the N-aryl ring, specifically the dimethylphenyl moiety, follows a similar synthetic logic. The core reaction involves the condensation of a substituted aniline (B41778) with a phenoxyacetic acid or its activated derivative. A general method for preparing 2-phenoxy-N-(substituted phenyl)acetamide derivatives involves reacting various substituted anilines with 2-chloroacetyl chloride to form an intermediate, which is then treated with a phenol. rjptonline.orgproquest.com

For example, a series of N-(substituted phenyl)-2-chloroacetamides can be synthesized by reacting different substituted anilines with chloroacetyl chloride in glacial acetic acid. rjptonline.org These intermediates can then be reacted with various phenols to introduce diversity at the phenoxy position while maintaining the desired substitution on the phenyl ring. Studies have shown that the nature and position of substituents on the phenyl ring significantly influence the biological activity of the resulting compounds. nih.gov Halogenated p-substituted phenyl rings, for instance, have been associated with high lipophilicity and potent biological effects. nih.gov

The following table presents examples of derivatives with modifications on the N-phenyl ring.

Table 2: Examples of N-(substituted phenyl)-2-phenoxyacetamide Derivatives

| Compound ID | N-phenyl Substituent(s) | Phenoxy Moiety | Synthesis Method | Reference |

|---|---|---|---|---|

| 5aa | 2,4-dichloro | o-tolyloxy | Reaction of 2-chloro-N-(2,4-dichlorophenyl)acetamide with o-cresol | rjptonline.org |

| 5ab | 2,4-dichloro | Naphthalen-1-yloxy | Reaction of 2-chloro-N-(2,4-dichlorophenyl)acetamide with 1-naphthol | rjptonline.org |

| 5ac | 2,4-dichloro | p-nitrophenoxy | Reaction of 2-chloro-N-(2,4-dichlorophenyl)acetamide with p-nitrophenol | rjptonline.org |

| SP5 | 4-bromo | Unsubstituted | Reaction of 4-bromoaniline (B143363) with chloroacetyl chloride | nih.gov |

| SP8 | 4-acetyl | Unsubstituted | Reaction of 4-aminoacetophenone with chloroacetyl chloride | nih.gov |

Modifications to the Acetamide Linkage

Alterations to the acetamide linkage in N-(2,6-dimethylphenyl)-2-phenoxyacetamide offer another avenue for structural diversification. These modifications can include the introduction of different functional groups or the complete replacement of the amide bond with a bioisosteric equivalent, such as a thioamide.

The synthesis of thioamide analogues can be achieved through thionation reactions. A common method involves the use of Lawesson's reagent or phosphorus pentasulfide (P4S10) to convert the carbonyl group of the amide into a thiocarbonyl group. chemrxiv.orgorganic-chemistry.org More recent and milder methods for thioamide synthesis are also available. beilstein-journals.orgnih.gov For example, a two-step approach involves the chlorination of the amide followed by reaction with a thiating agent like N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt. beilstein-journals.org

Additionally, the nitrogen of the acetamide can be substituted. For instance, N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide hydrochloride has been synthesized by reacting 2-chloro-N-(2',6'-dimethylphenyl)acetamide with methylamine. chemicalbook.com This demonstrates the feasibility of introducing small alkyl groups on the amide nitrogen.

Another approach involves creating retro-amide analogues or inserting different linkers. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized via the Schotten-Baumann reaction, where a primary aromatic amine is reacted with chloroacetic acid, followed by conversion to the acid chloride and subsequent reaction with another primary aromatic amine. ijper.org

Table 3: Examples of Modifications to the Acetamide Linkage

| Derivative Type | Synthetic Precursor | Key Reagent(s) | Resulting Linkage | Reference |

|---|---|---|---|---|

| Thioamide | N-phenylacetamide | Lawesson's reagent/P4S10 | Thioamide | chemrxiv.orgorganic-chemistry.org |

| N-Methylacetamide | 2-chloro-N-(2',6'-dimethylphenyl)acetamide | Methylamine | -C(O)CH2NH(CH3)- | chemicalbook.com |

| Amino-acetamide | Chloroacetic acid, Primary aromatic amines | Thionyl chloride | -NHCH2C(O)NH- | ijper.org |

Heterocycle Incorporation in N-(2,6-dimethylphenyl)-2-phenoxyacetamide Derivatives

The incorporation of heterocyclic rings into the N-(2,6-dimethylphenyl)-2-phenoxyacetamide scaffold is a common strategy to explore new chemical space and modulate biological activity. Heterocycles can be introduced by either replacing the phenoxy or the dimethylphenyl moiety, or by being appended to the core structure.

One prevalent method involves the synthesis of 1,3,4-oxadiazoles. These can be prepared from phenoxyacetic acid derivatives. Typically, a phenoxyacetic acid is converted to its corresponding acid hydrazide. This hydrazide is then cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov For example, reaction with carbon disulfide in a basic medium followed by acidification can yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Alternatively, condensation of the acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can lead to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comnih.gov

Pyrazole derivatives have also been incorporated. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com For instance, 2-(4-formylphenoxy)-N-(aryl)acetamide can be reacted with malononitrile (B47326) and a pyrazolone (B3327878) derivative in a three-component reaction to generate pyrano[2,3-c]pyrazole hybrids. arkat-usa.org

Other heterocyclic systems, such as thiazoles, have also been integrated into the phenoxyacetamide structure. nih.gov A general route for synthesizing N-phenylacetamide derivatives containing a 4-arylthiazole moiety involves the reaction of an α-bromophenylethanone with a thiourea (B124793) intermediate derived from the corresponding acetamide. nih.gov Furthermore, piperazine can be introduced by reacting 2-chloro-N-(2,6-xylyl)acetamide with piperazine monohydrochloride. google.comgoogle.com

Table 4: Examples of Heterocycle Incorporation in Phenoxyacetamide Analogues

| Heterocycle | Starting Material | Key Reagents/Reaction Type | Position of Incorporation | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Phenoxyacetic acid hydrazide | POCl3, Aromatic acid | Replaces phenoxy group | jchemrev.comnih.gov |

| 1,3,4-Oxadiazole | Phenoxyacetic acid hydrazide | CS2, Base | Replaces phenoxy group | jchemrev.com |

| Pyrano[2,3-c]pyrazole | 2-(4-Formylphenoxy)-N-(aryl)acetamide | Malononitrile, Pyrazolone | Fused to phenoxy moiety | arkat-usa.org |

| Thiazole (B1198619) | N-phenyl-2-chloroacetamide derivative | Thiourea intermediate, α-bromophenylethanone | Replaces phenoxy group | nih.govnih.gov |

Structural Characterization and Elucidation of N 2,6 Dimethylphenyl 2 Phenoxyacetamide and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2,6-dimethylphenyl)-2-phenoxyacetamide

While specific NMR data for N-(2,6-dimethylphenyl)-2-phenoxyacetamide was not found, analysis of related structures provides insight into the expected spectral features. For instance, the ¹H NMR spectrum of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a closely related derivative, has been documented. nrel.gov The chemical shifts observed for this compound can serve as a reference for the N-(2,6-dimethylphenyl)acetamide moiety.

In a related derivative, N-methyl-N-(o-tolyl)acetamide, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons between δ 7.11 and 7.31 ppm. The methyl protons of the tolyl group appear at δ 2.24 ppm, while the N-methyl and acetyl protons are observed at δ 3.19 ppm and δ 1.78 ppm, respectively. The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon at δ 170.89 ppm and for the aromatic carbons at various shifts.

For N-(2,6-dimethylphenyl)-N-methylacetamide, the ¹H NMR signals for the three aromatic protons appear as a multiplet between δ 7.11 and 7.29 ppm. The ¹³C NMR spectrum shows the carbonyl carbon at δ 170.90 ppm and the carbons of the dimethylphenyl group at δ 141.76, 135.62, 128.99, and 128.17 ppm.

Table 1: ¹H NMR Data for N-(2,6-dimethylphenyl)acetamide Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | - | Data not fully available in search results. nrel.gov |

| N-methyl-N-(o-tolyl)acetamide | CDCl₃ | 7.25-7.31 (m, 3H), 7.11-7.13 (m, 1H), 3.19 (s, 3H), 2.24 (s, 3H), 1.78 (s, 3H) |

| N-(2,6-dimethylphenyl)-N-methylacetamide | CDCl₃ | 7.11-7.29 (m, 3H), 3.14 (m, 3H), 2.22 (m, 6H), 1.74 (m, 3H) |

Mass Spectrometry (MS) Analysis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Specific mass spectrometry data for N-(2,6-dimethylphenyl)-2-phenoxyacetamide is not available in the provided search results. However, the fragmentation patterns of similar molecules can be examined. For N-(2,6-dimethylphenyl)acetamide, the molecular weight is 163.2163 g/mol . Electron ionization mass spectrometry is a common technique used for such compounds.

The mass spectrum for a related compound, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide, shows a precursor ion [M+H]⁺ at m/z 180.1019 in positive ionization mode using LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) mass spectrometry. Another derivative, N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide, shows a molecular ion peak [M]⁺ at m/z 245 in GC/MS analysis.

Table 2: Mass Spectrometry Data for N-(2,6-dimethylphenyl)acetamide Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments |

|---|---|---|---|

| N-(2,6-dimethylphenyl)acetamide | Electron Ionization | 163 | Data not available |

| N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | ESI (+) | 180.1019 ([M+H]⁺) | Data not available |

| N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide | GC/MS | 245 ([M]⁺) | Data not available |

Infrared (IR) Spectroscopy of N-(2,6-dimethylphenyl)-2-phenoxyacetamide

While the IR spectrum for N-(2,6-dimethylphenyl)-2-phenoxyacetamide is not directly available, the characteristic absorption bands can be predicted by studying its analogues. Amides show distinctive IR absorptions for the N-H and C=O stretching vibrations.

For N-(2,6-dimethylphenyl)-amides, the C=O stretching vibrations are observed as strong absorptions in the range of 1700-1647 cm⁻¹, and the N-H stretching vibrations appear as strong bands between 3285-3214 cm⁻¹. In the case of N-(2,6-dimethylphenyl)acetamide, the IR spectrum has been recorded. The gas-phase IR spectrum of N-(2,6-dimethylphenyl)acetamide is also available in the NIST/EPA Gas-Phase Infrared Database.

For the related 2-Chloro-N-(2,6-dimethylphenyl)acetamide, an IR spectrum is available, which would show characteristic peaks for the amide linkage and the chloroalkyl group. Another derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, displays an N-H stretching vibration at 3262 cm⁻¹, a C=O (amide I) band at 1688 cm⁻¹, and a C-N stretching/N-H bending (amide II) band around 1433 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for N-(2,6-dimethylphenyl)acetamide and Derivatives (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch (Amide I) |

|---|---|---|

| General N-(2,6-dimethylphenyl)-amides | 3285-3214 | 1700-1647 |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 3262 | 1688 |

X-ray Crystallography for N-(2,6-dimethylphenyl)-2-phenoxyacetamide Structural Analysis

A crystal structure for N-(2,6-dimethylphenyl)-2-phenoxyacetamide has not been reported in the searched literature. However, X-ray crystallography data for several derivatives provide critical insights into the molecular geometry and intermolecular interactions that would be expected in the target compound.

The crystal structure of N-(2,6-dimethylphenyl)acetamide reveals that it crystallizes in the orthorhombic space group Pbca at room temperature. The molecules are linked into chains through N—H⋯O hydrogen bonding.

A more complex derivative, 2-azido-N-(2,6-dimethylphenyl)acetamide, crystallizes with two independent molecules in the asymmetric unit, differing in the rotation of the 2-azidoacetamido group. The dihedral angles between the phenyl ring and the acetamido group vary, indicating conformational flexibility.

In the crystal structure of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains. The crystal is further stabilized by C—H···π interactions. The dihedral angle between the two phenyl rings is 82.59 (7)°.

Table 4: Crystallographic Data for N-(2,6-dimethylphenyl)acetamide Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths/Angles | Intermolecular Interactions |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)acetamide | Orthorhombic | Pbca | a = 9.145 (1) Å, b = 13.215 (1) Å, c = 15.993 (1) Å | N—H⋯O hydrogen bonds |

| 2-azido-N-(2,6-dimethylphenyl)acetamide | - | - | Two independent molecules with different torsion angles. | - |

| N-(2,6-dimethylphenyl)-2,2-diphenylacetamide | - | - | Dihedral angle between phenyl rings: 82.59 (7)° | N—H⋯O hydrogen bonds, C—H···π interactions |

| N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamide | - | - | Dihedral angle between thienyl and benzene (B151609) rings: 77.01 (15)° | N—H⋯O hydrogen bonds, C—H⋯O contacts |

Conformational Analysis of N-(2,6-dimethylphenyl)-2-phenoxyacetamide

A specific conformational analysis for N-(2,6-dimethylphenyl)-2-phenoxyacetamide is not available. However, the conformational properties can be inferred from the crystallographic studies of its derivatives. The orientation of the N-(2,6-dimethylphenyl) group relative to the acetamide (B32628) plane is a key conformational feature.

In the crystal structure of a complex derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the molecule adopts a cup-shaped conformation, which is largely determined by an intramolecular N—H⋯O hydrogen bond. This suggests that intramolecular hydrogen bonding can play a significant role in dictating the conformation.

The analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide showed two different conformations in the solid state, primarily differing by the torsion angle of the side chain. This highlights the rotational freedom around the C-C and C-N bonds of the acetamide moiety. The dihedral angle between the phenyl ring and the acetamido group in various N-arylacetamides can range from approximately 1° to 29°, indicating significant conformational diversity depending on the substitution and crystal packing forces. For 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the conformation would be influenced by the steric and electronic effects of the chlorine atom. nrel.gov

Structure Activity Relationship Sar Studies of N 2,6 Dimethylphenyl 2 Phenoxyacetamide Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(2,6-dimethylphenyl)-2-phenoxyacetamide analogues, SAR studies have identified several crucial features:

The Substituted Phenyl Rings: The two aromatic rings, the 2,6-dimethylphenyl group and the phenoxy group, are fundamental to the core structure. These rings are involved in hydrophobic and potential π-π stacking interactions within the binding site of target proteins. The substitution pattern on these rings is a key determinant of activity.

The Acetamide (B32628) Linker: The -NH-C(=O)-CH₂-O- moiety serves as a crucial linker, correctly positioning the two aromatic rings relative to each other. The amide group itself is a critical pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the target's active site. archivepp.com This hydrogen bonding capacity often stabilizes the ligand-receptor complex, contributing significantly to binding affinity. archivepp.com

The 2,6-Dimethyl Substitution: The two methyl groups on the N-phenyl ring are particularly important. They provide steric hindrance that locks the conformation of the molecule, restricting the rotation around the phenyl-nitrogen bond. This pre-organization of the molecule into a specific, bioactive conformation can reduce the entropic penalty of binding, thereby enhancing affinity for its target.

Impact of Substituent Effects on Molecular Interactions

The introduction of various substituents onto the aromatic rings of the core structure has a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its molecular interactions and biological activity. Studies on related N-phenylacetamide conjugates have demonstrated these effects clearly. nih.gov

For instance, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, the nature and position of substituents on the N-phenyl ring significantly modulated their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov Halogen substituents such as chlorine and bromine were explored, revealing distinct effects on potency.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) can alter the electron density of the aromatic rings and the amide linker. This influences the strength of hydrogen bonds and van der Waals interactions with the target protein.

Steric Effects: The size and position of substituents can either promote or hinder optimal binding. A bulky substituent might clash with the protein surface, reducing activity, or it could fit into a specific hydrophobic pocket, enhancing affinity. As seen with the parent compound's 2,6-dimethyl groups, steric bulk can also enforce a favorable bioactive conformation.

The following table summarizes the inhibitory activity of selected N-phenylacetamide analogues against different hCA isoforms, illustrating the impact of substituents.

| Compound ID | N-Phenyl Substituent | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

| 2h | 2,3-dichloro | 45.10 | 5.87 | 30.15 | 7.91 |

| 3c | 4-chloro | >10000 | 185.30 | 50.18 | 65.20 |

| 3d | 4-bromo | >10000 | 215.70 | 48.90 | 71.30 |

| 3f | 2-chloro | 85.30 | 9.80 | 45.30 | 10.50 |

| 3g | 2-bromo | 91.20 | 11.20 | 47.10 | 12.80 |

Data sourced from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, which share the core N-phenylacetamide feature. nih.gov

From this data, it is evident that both the type and position of the substituent matter. For example, compound 2h with a 2,3-dichloro substitution shows potent inhibition of hCA II and hCA XII. nih.gov Comparing compounds with a single halogen at the 4-position (3c , 3d ) versus the 2-position (3f , 3g ) reveals that the ortho-substituted analogues are significantly more potent inhibitors of hCA II and hCA XII. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2,6-dimethylphenyl)-2-phenoxyacetamide

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding rational drug design.

A typical QSAR study involves:

Data Set Compilation: A series of analogues with known biological activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For acetamide derivatives, QSAR models have been developed to identify the key structural features that govern their potency. nih.gov These models often incorporate descriptors related to:

Topological Descriptors: Information about atomic connectivity and molecular branching.

Quantum-Chemical Descriptors: Properties like ionization potential, dipole moment, and atomic charges, which describe the electronic nature of the molecule.

3D-Descriptors: Parameters related to the molecule's size, shape, and symmetry.

The quality of a QSAR model is assessed by several statistical parameters:

| Statistical Parameter | Description |

| R² | The coefficient of determination, which measures the "goodness of fit" of the model. A value closer to 1.0 indicates a better fit to the training data. |

| Q² | The cross-validated R², which measures the internal predictive ability of the model. |

| R²_pred | The R² for an external test set, which measures the model's ability to predict the activity of new compounds not used in model development. |

A robust QSAR model for N-(2,6-dimethylphenyl)-2-phenoxyacetamide analogues would allow researchers to screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity, accelerating the discovery process.

Mechanistic Investigations of N 2,6 Dimethylphenyl 2 Phenoxyacetamide Interactions

Molecular Target Identification and Binding Studies

The precise molecular targets of N-(2,6-dimethylphenyl)-2-phenoxyacetamide are the subject of ongoing investigation. However, research on structurally similar compounds provides significant insights into its potential biological targets. Studies on phenoxyacetamide derivatives have identified key proteins involved in cellular signaling and survival as likely interaction partners.

One major identified target for a related phenoxyacetamide derivative is Poly [ADP-ribose] polymerase 1 (PARP-1) . nih.gov Molecular docking studies have shown that novel phenoxyacetamide derivatives can fit effectively within the binding site of the PARP-1 protein, suggesting a stable and direct interaction. nih.gov This interaction is significant as PARP-1 is a crucial enzyme involved in DNA repair, genomic stability, and programmed cell death.

Furthermore, research on the closely related compound, N-(2,6-dimethylphenyl)-2-methoxyacetamide, has identified Tyrosine-protein kinase Lck as a primary molecular target. Lck is a key enzyme in the T-cell receptor signaling pathway, which is fundamental for regulating the immune response. This suggests that compounds within this chemical class may possess immunomodulatory properties.

The ability of phenoxyacetamide derivatives to interact with these targets highlights the importance of the phenoxyacetamide scaffold as a pharmacophore. The binding of these compounds to their targets is a critical first step in initiating a cascade of cellular events.

Table 1: Potential Molecular Targets of N-(2,6-dimethylphenyl)-2-phenoxyacetamide Based on Analogue Studies

| Compound Analogue | Identified Molecular Target | Significance of Target | Source |

|---|---|---|---|

| Novel Phenoxyacetamide Derivatives | Poly [ADP-ribose] polymerase 1 (PARP-1) | DNA repair, genomic stability, apoptosis | nih.gov |

| N-(2,6-Dimethylphenyl)-2-methoxyacetamide | Tyrosine-protein kinase Lck | T-cell receptor signaling, immune response |

Elucidation of Molecular Interaction Mechanisms

The molecular interaction mechanisms of N-(2,6-dimethylphenyl)-2-phenoxyacetamide with its biological targets are understood through structural and computational studies on its analogues. These studies reveal the specific types of chemical bonds and interactions that stabilize the compound-target complex.

Hydrogen Bonding and Crystal Structure: X-ray crystallography studies of the parent compound, N-(2,6-dimethylphenyl)acetamide, reveal the importance of hydrogen bonding in its molecular structure. The molecules are linked into chains through N—H⋯O hydrogen bonds . researchgate.net This type of interaction is fundamental in the binding of small molecules to protein targets. In the crystal structure of a related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, intermolecular N—H⋯O hydrogen bonds are also observed. researchgate.net These findings suggest that the amide group in N-(2,6-dimethylphenyl)-2-phenoxyacetamide likely plays a crucial role in forming hydrogen bonds with amino acid residues in the binding pockets of its target proteins.

Molecular Docking and Binding Mode: Molecular docking studies with phenoxyacetamide derivatives and the PARP-1 protein have provided a more detailed picture of the interaction. These studies show that the compound docks within the binding site of PARP-1 with stable binding energies. nih.gov This indicates a strong and specific interaction, which is a prerequisite for effective modulation of the protein's function. The phenoxy and dimethylphenyl groups likely engage in hydrophobic and van der Waals interactions with the protein, further stabilizing the complex.

Table 2: Key Molecular Interactions Based on Analogue Studies

| Interaction Type | Involved Groups | Significance | Source |

|---|---|---|---|

| N—H⋯O Hydrogen Bonding | Amide group (N-H) and Carbonyl group (C=O) of the compound with protein residues | Primary force for stabilizing the compound-target complex | researchgate.netresearchgate.net |

| Hydrophobic Interactions | Phenyl and dimethylphenyl rings | Contributes to binding affinity and specificity | nih.gov |

| van der Waals Forces | Overall molecular structure | General attractive forces enhancing binding stability | nih.gov |

Cellular Pathway Modulation by N-(2,6-dimethylphenyl)-2-phenoxyacetamide

The interaction of N-(2,6-dimethylphenyl)-2-phenoxyacetamide analogues with their molecular targets leads to the modulation of various cellular pathways, primarily those involved in cell cycle regulation and apoptosis (programmed cell death).

Induction of Apoptosis: Studies on novel phenoxyacetamide derivatives have demonstrated their potent ability to induce apoptosis in cancer cells. nih.govmdpi.com One such derivative significantly increased total apoptotic cell death in HepG2 liver cancer cells by approximately 24.51-fold compared to untreated cells. nih.govmdpi.com The induction of apoptosis was observed in both early and late stages. mdpi.com This pro-apoptotic effect is mediated through both the intrinsic and extrinsic pathways, with the intrinsic pathway being the dominant one. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest. mdpi.comnih.gov Specifically, a phenoxyacetamide derivative induced arrest at the G1/S phase of the cell cycle in HepG2 cells, effectively halting their progression into the DNA synthesis phase. nih.gov Another related acetamide (B32628) compound, N-(2-hydroxyphenyl) acetamide, was also found to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. nih.gov This disruption of the cell cycle is a key mechanism for inhibiting cancer cell proliferation.

Modulation of Apoptotic Genes: The pro-apoptotic effects of these compounds are further supported by their ability to modulate the expression of key genes involved in apoptosis. Reverse transcription-polymerase chain reaction (RT-PCR) analysis revealed a significant upregulation of pro-apoptotic genes, such as Bax , and a significant downregulation of the anti-apoptotic gene Bcl-2 . nih.govnih.gov The increased Bax/Bcl-2 ratio is a well-established indicator of apoptosis induction. nih.gov

These findings collectively suggest that N-(2,6-dimethylphenyl)-2-phenoxyacetamide and its analogues exert their cellular effects by targeting key regulatory proteins, leading to the activation of apoptotic pathways and the inhibition of cell proliferation.

Table 3: Cellular Effects of Phenoxyacetamide Analogues

| Cellular Effect | Cell Line | Key Findings | Source |

|---|---|---|---|

| Induction of Apoptosis | HepG2 | ~24.51-fold increase in total apoptotic cells | nih.govmdpi.com |

| Cell Cycle Arrest | HepG2 | Arrest at G1/S phase | nih.gov |

| Cell Cycle Arrest | MCF-7 | Arrest at G0/G1 phase | nih.gov |

| Gene Expression Modulation | HepG2 | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| Gene Expression Modulation | MCF-7 | Enhanced Bax/Bcl-2 ratio | nih.gov |

Computational Chemistry and Molecular Modeling of N 2,6 Dimethylphenyl 2 Phenoxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. mdpi.com The entire computational workflow typically involves geometry optimization on a classical computer, followed by pre-processing to transform molecular orbitals into a format suitable for quantum computation, and finally, the quantum calculations themselves. arxiv.org

For amides closely related to N-(2,6-dimethylphenyl)-2-phenoxyacetamide, such as N-(2,6-dimethylphenyl)acetamide, structural studies have been performed. researchgate.net These studies reveal that the amide moiety is a key structural feature, with conjugation between the nitrogen lone pair and the carbonyl π-bond influencing its physical and chemical properties. researchgate.net In the solid state, molecules like N-(2,6-dimethylphenyl)acetamide are linked into chains by N—H⋯O hydrogen bonds. researchgate.net DFT calculations can be used to analyze these properties in detail. For instance, calculations on N-substituted diacetamides have been used to investigate the effects of different substituents on the molecule's stability and decomposition pathways. mdpi.com

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. These parameters are critical for understanding potential interaction mechanisms with biological receptors.

Table 1: Representative Quantum Chemical Calculation Parameters for Acetamide (B32628) Derivatives This table is illustrative, based on typical parameters found in computational studies of related molecules.

| Parameter | Typical Value/Method | Significance |

| Calculation Method | DFT (e.g., B3LYP, B3PW91) mdpi.comresearchgate.net | Provides a balance between accuracy and computational cost for determining electronic structure. |

| Basis Set | 6-311++G(d,p), def2-TZVP mdpi.comresearchgate.net | Defines the set of functions used to build molecular orbitals; larger sets provide more accuracy. |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Predicts the most stable 3D arrangement of atoms in the molecule. researchgate.net |

| HOMO Energy | Typically negative (e.g., -6 to -8 eV) | Indicates the molecule's ionization potential and electron-donating capability. scispace.com |

| LUMO Energy | Typically near zero or positive (e.g., -1 to 1 eV) | Indicates the molecule's electron affinity and electron-accepting capability. scispace.com |

| HOMO-LUMO Gap | Typically 4 to 8 eV | Reflects the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Mapped surface of charge distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for potential interactions. researchgate.net |

Molecular Docking Studies of N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-protein complex. For the phenoxyacetamide scaffold, molecular docking has been successfully used to identify and characterize inhibitors for various biological targets.

For example, hierarchical docking-based virtual screening has identified phenoxyacetamide derivatives as novel inhibitors of Dot1-like protein (DOT1L), a promising target in acute leukemias. nih.govsci-hub.se In these studies, compounds were ranked based on their docking score, which estimates the binding affinity. nih.govsci-hub.se One derivative, referred to as L03, exhibited a very low glide score of -12.281 and a favorable binding free energy, suggesting it is a promising lead for further optimization. nih.govsci-hub.se Similarly, docking studies on phenoxyacetanilide derivatives against the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs, have been performed to predict binding sites and strengths. semanticscholar.org Another study identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as new inhibitors of BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. nih.gov

The key interactions typically observed for phenoxyacetamide derivatives include hydrogen bonds, often involving the amide moiety, and hydrophobic interactions with protein residues. nih.govmdpi.com For instance, in the case of DOT1L inhibitors, hydrogen bonding with key residues like Asp161 was found to be crucial for binding. sci-hub.se The 2,6-dimethylphenyl group of N-(2,6-dimethylphenyl)-2-phenoxyacetamide would be expected to participate in significant hydrophobic or π-π stacking interactions within a protein's binding pocket.

Table 2: Examples of Molecular Docking Studies on Phenoxyacetamide Derivatives This interactive table summarizes findings from various studies on compounds containing the phenoxyacetamide scaffold.

| Derivative Class | Target Protein | Docking Software/Method | Key Findings | Reference(s) |

| Phenoxyacetamide Derivatives | DOT1L | Glide (Hierarchical Screening) | Identified hits with high binding affinity; L03 showed the lowest glide score (-12.281) and favorable binding free energy (-303.9 kJ/mol). | nih.gov, sci-hub.se |

| Phenoxyacetanilide Derivatives | COX-2 | AutoDock Vina | A derivative (RKS-1) showed a strong docking score (-8.9 Kcal/mol), correlating with in vivo anti-inflammatory activity. | semanticscholar.org |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives | BCR-ABL1 Kinase | Structure-Based Virtual Screening | Identified novel inhibitors; the most potent compound (10m) showed an IC50 value of 0.98 μM. | nih.gov |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | Not specified | The most potent compound (VS25) showed better potential than standard drugs. | nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the docked conformation and to analyze the physical movements and interactions of the system in a simulated physiological environment. mdpi.com This method is crucial for validating docking results and gaining a deeper understanding of the binding mechanism.

Studies on phenoxyacetamide derivatives frequently employ MD simulations following docking. nih.govsci-hub.se For instance, after identifying potential DOT1L inhibitors through virtual screening, MD simulations were performed on the top-ranked hits. nih.govsci-hub.se The results indicated that the phenoxyacetamide-derived compounds could reach equilibrium with the DOT1L protein, confirming the stability of the complex. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. jksus.org

RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable. Residues that interact with the ligand are often expected to show lower fluctuation. jksus.org

These simulations, combined with binding free energy calculations, provide a more accurate estimation of binding affinity than docking scores alone. nih.govsci-hub.se For N-(2,6-dimethylphenyl)-2-phenoxyacetamide, MD simulations would be critical to confirm the stability of its binding to a target protein and to observe how the dimethylphenyl and phenoxy groups orient themselves within the binding pocket over time.

Table 3: Key Outputs of Molecular Dynamics Simulations for Ligand-Protein Complexes This table outlines the typical data generated from MD simulations of compounds like phenoxyacetamide derivatives.

| Metric | Description | Implication for Stability |

| RMSD of Protein | Measures the conformational change of the protein backbone from the starting structure. | A plateau in the RMSD plot indicates the protein has reached a stable conformation. jksus.org |

| RMSD of Ligand | Measures the deviation of the ligand's position relative to the protein's binding site. | A low, stable RMSD value suggests the ligand remains securely bound in its initial docked pose. jksus.org |

| RMSF of Residues | Measures the flexibility of individual amino acid residues during the simulation. | Low fluctuation in binding site residues can indicate stable interactions with the ligand. jksus.org |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds confirm their importance in anchoring the ligand. mdpi.com |

| Binding Free Energy (e.g., MM/PBSA) | A post-processing calculation to estimate the binding affinity more accurately than docking. | Provides a quantitative measure of how strongly the ligand binds to the protein. nih.gov |

De Novo Design and Virtual Screening of N-(2,6-dimethylphenyl)-2-phenoxyacetamide Analogues

Computational chemistry offers two primary strategies for discovering novel compounds: virtual screening and de novo design. Both approaches can be applied to discover analogues of N-(2,6-dimethylphenyl)-2-phenoxyacetamide with potentially enhanced biological activity.

Virtual Screening involves searching large databases of existing compounds to identify molecules that are predicted to bind to a specific biological target. This process uses rapid, docking-based methods to filter millions of compounds down to a manageable number of "hits" for further experimental testing. nih.gov This approach was used to identify the initial phenoxyacetamide-based inhibitors of DOT1L from a large chemical library. nih.govsci-hub.se A similar strategy was employed in a study that led to the design of novel BRAFV600E inhibitors based on a 2-acetamido-1,3 benzothiazole-6-carboxamide scaffold identified from previous virtual screening work. nih.gov

De Novo Design , in contrast, involves building new molecules from scratch using computational algorithms. mdpi.com These algorithms piece together molecular fragments or grow a molecule atom-by-atom within the constraints of a protein's binding site. The goal is to create novel chemical structures that are perfectly complementary to the target. mdpi.com For example, de novo design using a genetic algorithm was used to generate potential inhibitors for the papain-like protease of SARS-CoV-2. mdpi.com

For N-(2,6-dimethylphenyl)-2-phenoxyacetamide, these techniques could be used to explore chemical space around the core scaffold. Virtual screening could identify commercially available compounds with similar features but different substituents, potentially leading to improved potency or selectivity. De novo design could generate entirely new analogues by modifying the phenoxy ring, the dimethylphenyl ring, or the central acetamide linker to optimize interactions with a specific target protein. These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.govnih.gov

Analytical Methodologies for N 2,6 Dimethylphenyl 2 Phenoxyacetamide in Research

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the separation and purity assessment of N-(2,6-dimethylphenyl)-2-phenoxyacetamide, often analyzed as the denatonium (B1200031) cation. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the separation is typically achieved on C18 or other suitable columns. europa.euhalal.ac.ir The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. europa.euhalal.ac.ir For instance, a standard method for the determination of denatonium benzoate (B1203000) in completely denatured alcohol formulations employs HPLC with UV detection at 210 nm. europa.eu This method utilizes a mobile phase of acetonitrile and a 0.2% sodium chloride solution. europa.eu Another approach for analyzing denatonium benzoate involves a mixed-mode Primesep SB column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate, with UV detection at 260 nm. sielc.com

The purity of N-(2,6-dimethylphenyl)-2-phenoxyacetamide can be assessed by the presence of a single, sharp peak in the chromatogram under optimized conditions. The limit of detection (LOD) and limit of quantitation (LOQ) for denatonium benzoate using HPLC have been reported to be as low as 0.2 mg/L and 0.5 mg/L, respectively, in certain methods. europa.eu

Interactive Data Table: Chromatographic Conditions for N-(2,6-dimethylphenyl)-2-phenoxyacetamide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC-UV | HPLC-UV | HPLC-UV |

| Column | LiChrospher® 100 CN (5 µm) | ODS | Primesep SB |

| Mobile Phase | Acetonitrile and 0.2% aqueous sodium chloride | 75% Methanol: 25% Water | Water, Acetonitrile, and Ammonium Formate |

| Detection Wavelength | 210 nm | 210 nm | 260 nm |

| Reference | europa.eu | dergipark.org.tr | sielc.com |

Spectrophotometric Methods for N-(2,6-dimethylphenyl)-2-phenoxyacetamide Quantitation in Research Samples

Spectrophotometric methods offer a viable alternative for the quantification of N-(2,6-dimethylphenyl)-2-phenoxyacetamide in research samples, particularly when direct UV-Vis measurement or colorimetric reactions are applicable. dergipark.org.trresearchgate.net

Direct UV-Vis spectrophotometry can be employed for the quantification of the denatonium cation due to its inherent absorbance in the ultraviolet range. researchgate.net However, the specificity of this method can be limited by the presence of other UV-absorbing compounds in the sample matrix.

A more selective approach involves ion-pair extraction spectrophotometry. This technique is based on the formation of a colored ion-pair complex between the quaternary ammonium cation (denatonium) and an anionic dye. rsc.orgresearchgate.net The resulting complex is then extracted into an organic solvent, and its absorbance is measured at a specific wavelength. Common reagents for this purpose include bromophenol blue and eosin-Y. rsc.orgresearchgate.net For example, a method for determining quaternary ammonium compounds involves forming an ion-pair with eosin-Y in the presence of Triton X-100, with the resulting complex being measured at 535 nm. researchgate.net Another method utilizes the reaction of quinine (B1679958) cations with bromophenol blue to form a complex anion, which then forms an extractable ion pair with the quaternary ammonium salt, measured at 610 nm. rsc.org These methods enhance selectivity and sensitivity, allowing for the determination of trace amounts of the compound. The molar absorptivity for such ion associates can be significant, leading to high sensitivity. rsc.org

Interactive Data Table: Spectrophotometric Quantitation Methods

| Method Type | Reagent(s) | Wavelength (λmax) | Principle | Reference |

| Direct UV Spectrophotometry | None | 214 nm | Direct measurement of UV absorbance of the denatonium cation. | researchgate.net |

| Ion-Pair Extraction Spectrophotometry | Eosin-Y, Triton X-100 | 535 nm | Formation of a colored ion-pair between the cation and eosin-Y. | researchgate.net |

| Ion-Pair Extraction Spectrophotometry | Quinine, Bromophenol Blue | 610 nm | Formation of an ion-pair with a pre-formed quinine-bromophenol blue complex anion. | rsc.org |

Emerging Research Applications of N 2,6 Dimethylphenyl 2 Phenoxyacetamide

N-(2,6-dimethylphenyl)-2-phenoxyacetamide as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by interacting with a specific protein or pathway. The utility of N-(2,6-dimethylphenyl)-2-phenoxyacetamide as a potential chemical probe can be inferred from research on its analogues. For instance, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. nih.gov This suggests that the phenoxyacetamide portion of the molecule can be a key pharmacophore for interacting with specific biological targets. nih.gov

Similarly, related acetamides like N-(2,6-dimethylphenyl)-2-methoxyacetamide are noted for their potential biological activities and are used as intermediates in the synthesis of more complex molecules designed to modulate biological pathways. The core structure allows for modifications to fine-tune activity and selectivity. The study of various N-substituted 2-arylacetamides is of interest due to their structural similarities to the side chains of natural compounds like benzylpenicillin. nih.gov The investigation into related compounds, such as N-(aryl)-2-thiophen-2-ylacetamide derivatives for anti-mycobacterial activity, further underscores the potential of this chemical class to yield valuable biological probes. nih.gov

Therefore, N-(2,6-dimethylphenyl)-2-phenoxyacetamide represents a promising candidate for development as a chemical probe. Its structure could be systematically modified to explore interactions with various enzymes or receptors, potentially leading to new tools for biomedical research.

N-(2,6-dimethylphenyl)-2-phenoxyacetamide as a Scaffold for Novel Compound Development

A scaffold is a core molecular structure upon which new compounds are built. The N-phenylacetamide framework is a well-established scaffold in medicinal chemistry and materials science. nih.govmdpi.com Research has demonstrated that the N-(2,6-dimethylphenyl)acetamide core can be readily modified to produce a diverse range of derivatives. For example, studies on 2-chloro-N-(2,6-dimethylphenyl)acetamide show its use as a precursor in the synthesis of other acetanilides, allowing for the exploration of how different substitutions on the side chain affect the compound's properties. researchgate.net

The process often involves using the acetamide (B32628) as a starting material for reactions that introduce new functional groups. googleapis.comgoogle.com A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized by introducing a thiazole (B1198619) group onto the amide scaffold, leading to compounds with antibacterial and nematicidal activities. nih.gov Similarly, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were synthesized and evaluated for their anti-tumor activities. nih.gov These examples highlight the versatility of the phenoxyacetamide and N-aryl acetamide scaffolds in generating libraries of new chemical entities for drug discovery and other applications. archivepp.comresearchgate.netnih.gov The systematic study of such analogues allows for the establishment of structure-activity relationships (SAR), which guide the design of more potent and selective compounds. nih.govmdpi.com

| Scaffold/Precursor | Type of Derivative Synthesized | Research Area | Reference |

|---|---|---|---|

| N-phenylacetamide | Derivatives with 4-arylthiazole moieties | Antibacterial and nematicidal agents | nih.gov |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | Derivatives with various phenoxy substitutions | BCR-ABL1 kinase inhibitors for cancer | nih.govmdpi.com |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Comparison with other side-chain substituted acetanilides | Crystal structure and solid-state geometry studies | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives | Antibacterial and antioxidant agents | researchgate.net |

Potential in Agricultural Science Research

The phenoxyacetic acid group is a well-known structural motif in many commercial herbicides. x-mol.com This historical success provides a strong rationale for investigating N-(2,6-dimethylphenyl)-2-phenoxyacetamide and its derivatives for potential applications in agriculture. Research into compounds with similar structures has shown promising results. For example, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives exhibited superior inhibition of weed seed germination. x-mol.com One derivative, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide, showed potent herbicidal activity against specific weeds with no harmful effects on corn at effective dosages. x-mol.com

Furthermore, studies on other phenoxyacetamide derivatives have demonstrated significant post-emergence herbicidal activity against various broadleaf weeds. nih.gov Structure-activity relationship analyses indicate that herbicidal activity can be optimized by carefully selecting substituents on the phenoxy ring. nih.govresearchgate.net The related compound, N-(2,6-dimethylphenyl)-2-methoxyacetamide, is a known transformation product of the fungicide metalaxyl, indicating that the N-(2,6-dimethylphenyl)acetamide moiety is relevant in an agricultural context. nih.gov These findings collectively suggest that N-(2,6-dimethylphenyl)-2-phenoxyacetamide is a strong candidate for synthesis and screening in the search for new, effective, and potentially selective herbicides or other agrochemicals. nih.gov

| Compound Class | Target Weeds/Pests | Key Finding | Reference |

|---|---|---|---|

| N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives | Echinochloa crusgalli, Lactuca sativa | Derivatives showed superior inhibition of seed germination and potent herbicidal activity. | x-mol.comresearchgate.net |

| 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones | Abutilon theophrasti, Brassica juncea, Amaranthus retroflexus | Exhibited significant post-emergence herbicidal activity against broadleaf weeds. | nih.gov |

| 2-(5-Isoxazolyloxy)-acetamide derivatives | Barnyard grass, large crabgrass, pale smartweed | Showed strong herbicidal activities against upland weeds. | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Some derivatives showed herbicidal activity comparable to commercial herbicides. | nih.gov |

Applications in Material Science Research

In material science, the arrangement of molecules in the solid state dictates the material's physical properties. The study of crystal structures provides insight into these arrangements. Research on N-(2,6-dimethylphenyl)acetamide and its chloro-substituted analogue reveals how these molecules pack in a crystal lattice, forming chains through N—H⋯O hydrogen bonds. researchgate.netresearchgate.net Such studies are fundamental to crystal engineering, where the goal is to design materials with specific properties based on predictable intermolecular interactions. The N-(2,6-dimethylphenyl)-2-phenoxyacetamide compound, with its potential for hydrogen bonding and π-π stacking interactions from its aromatic rings, is a suitable candidate for such crystallographic studies.

The structural components of the molecule also have relevance in polymer science. The 2,6-dimethylphenyl group is derived from 2,6-dimethylphenol (B121312), which is the monomer used to produce Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic. researchgate.net While N-(2,6-dimethylphenyl)-2-phenoxyacetamide itself is not a monomer for PPO, its structural relation suggests potential applications as an additive to modify polymer properties or as a building block for other types of specialty polymers or functional materials. The study of related N-substituted acetamides has provided detailed information on their crystal structures, which is crucial for understanding their potential as functional materials. nih.govresearchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(2,6-Dimethylphenyl)acetamide | Orthorhombic | Pbca | Molecules linked into chains by N—H⋯O hydrogen bonding. | researchgate.net |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Monoclinic | P2/c | Molecules linked into infinite chains through N—H⋯O hydrogen bonding. | researchgate.net |

| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | Monoclinic | Not specified | Molecules linked by N—H⋯O hydrogen bonds and stabilized by C—H⋯π interactions. | nih.gov |

| N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide | Not specified | Not specified | Highly twisted molecule with a planar central moiety. | nih.gov |

Future Directions and Challenges in N 2,6 Dimethylphenyl 2 Phenoxyacetamide Research

Exploration of Uncharted Chemical Space

A primary frontier in the study of N-(2,6-dimethylphenyl)-2-phenoxyacetamide is the systematic exploration of its uncharted chemical space. The core structure presents numerous opportunities for modification, which could lead to the discovery of analogues with novel or enhanced properties. Traditional medicinal chemistry often explores a limited area around a lead compound. nih.gov Future strategies must broaden this approach to uncover distant, yet potentially valuable, molecular architectures. nih.gov

Key strategies for this exploration include:

Combinatorial Chemistry and DNA-Encoded Libraries (DEL): The synthesis of large, diverse libraries of compounds based on the N-(2,6-dimethylphenyl)-2-phenoxyacetamide scaffold can rapidly generate numerous candidates for screening. researchgate.net The "Mask & Release" strategy is one such innovative approach that enables the diversity-oriented synthesis required for effective DELs. researchgate.net

Computational and In Silico Screening: The use of computational tools, such as genetic algorithms and machine learning models, can predict the properties of virtual compounds before their synthesis. amazonaws.comnih.gov Algorithms can generate vast virtual libraries and select a representative, diverse subset for synthesis and testing, making the exploration of chemical space more efficient. amazonaws.com This rational design approach, which has been successfully applied to other complex molecules, can identify promising candidates that might be missed by conventional methods. nih.gov

Structural Diversification: Research can systematically alter different parts of the molecule—the phenoxy ring, the acetamide (B32628) linker, and the dimethylphenyl group—to study structure-activity relationships (SAR).

Table 1: Potential Structural Modifications for Chemical Space Exploration

| Molecular Section | Potential Modification | Desired Outcome |

|---|---|---|

| Phenoxy Ring | Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) at different positions. | Modulate electronic properties, solubility, and target interactions. nih.gov |

| Acetamide Linker | Alteration of linker length, rigidity, or replacement with bioisosteres (e.g., sulfonamides, reverse amides). | Optimize conformational flexibility and hydrogen bonding capabilities. |